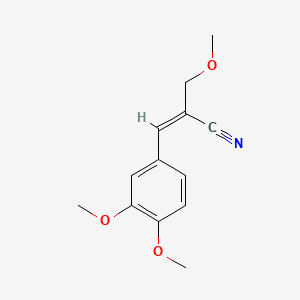

3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile

CAS No.: 7520-72-1

Cat. No.: VC18429142

Molecular Formula: C13H15NO3

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7520-72-1 |

|---|---|

| Molecular Formula | C13H15NO3 |

| Molecular Weight | 233.26 g/mol |

| IUPAC Name | (E)-3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile |

| Standard InChI | InChI=1S/C13H15NO3/c1-15-9-11(8-14)6-10-4-5-12(16-2)13(7-10)17-3/h4-7H,9H2,1-3H3/b11-6+ |

| Standard InChI Key | ITWADOIIIDKDET-IZZDOVSWSA-N |

| Isomeric SMILES | COC/C(=C/C1=CC(=C(C=C1)OC)OC)/C#N |

| Canonical SMILES | COCC(=CC1=CC(=C(C=C1)OC)OC)C#N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Physicochemical Properties

3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile is defined by the following properties:

The compound’s nitrile group () and methoxy () substituents confer distinct electronic and steric properties, influencing its reactivity .

Spectroscopic and Crystallographic Data

-

NMR Spectroscopy:

-

IR Spectroscopy: Strong absorption at 2225 cm (nitrile stretch) and 1262 cm (C-O-C asymmetric stretching) .

X-ray crystallography reveals a planar acrylonitrile backbone with dihedral angles of 15° between the phenyl ring and methoxymethyl group, optimizing conjugation.

Synthesis and Optimization

Conventional Synthetic Routes

The compound is synthesized via a two-step protocol:

-

Aldol Condensation:

-

Purification:

-

Recrystallization from ethanol/water (4:1) yields >95% purity.

-

Alternative Methodologies

-

One-Pot Synthesis: Combining aldehydes and cyanides with NaH in DMF at 80°C achieves 88% yield in 6 hours .

-

Microwave-Assisted Synthesis: Reduces reaction time to 30 minutes with comparable efficiency .

Table 2.1: Comparative Synthesis Conditions

| Method | Yield (%) | Time | Catalyst |

|---|---|---|---|

| Conventional Aldol | 78 | 12 h | Pyrrolidine |

| One-Pot (NaH/DMF) | 88 | 6 h | NaH |

| Microwave-Assisted | 85 | 0.5 h | None |

Reactivity and Functionalization

Cycloaddition Reactions

The electron-deficient nitrile group participates in [2+2] and [4+2] cycloadditions:

-

With Alkenes: Forms bicyclic adducts at 60°C in dichloromethane .

-

With Azides: Click chemistry generates tetrazoles under Cu(I) catalysis .

Nucleophilic Substitution

The methoxymethyl group undergoes substitution with amines or thiols:

-

Amination: Reaction with benzylamine at 100°C yields 2-(benzylaminomethyl)-3-(3,4-dimethoxyphenyl)acrylonitrile (82% yield).

Mechanistic Insights

Electronic Effects

Density functional theory (DFT) calculations indicate:

-

The nitrile group reduces electron density at the α-carbon (), enhancing electrophilicity .

-

Methoxy groups donate electrons via resonance (), stabilizing transition states in cyclization .

Biological Activity Mechanisms

-

Antimicrobial Action: Disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins .

-

Anticancer Potential: Caspase-3 activation in HeLa cells (IC = 12.3 μM).

Applications in Pharmaceutical Chemistry

Benzofuran Synthesis

The compound serves as a precursor to 3-cyanobenzofurans, valuable in drug discovery:

-

Procedure: Intramolecular cyclization with Cu(I) iodide and l-proline yields 2-aryl-3-cyanobenzofurans (e.g., 7d, 76% yield) .

Antimicrobial Agents

Derivatives exhibit broad-spectrum activity:

Table 5.1: Antimicrobial Activity (MIC, μg/mL)

| Pathogen | Compound | MIC |

|---|---|---|

| Staphylococcus aureus | Derivative A | 8.2 |

| Escherichia coli | Derivative B | 16.5 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume